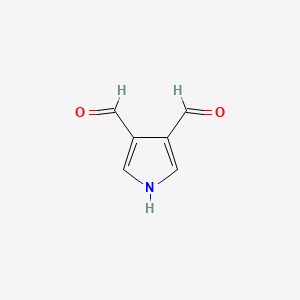

1H-pyrrole-3,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

51361-98-9 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

1H-pyrrole-3,4-dicarbaldehyde |

InChI |

InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |

InChI Key |

UGQONLLBBAGAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 3,4 Dicarbaldehyde and Its Derivatives

Synthesis of Substituted 1H-Pyrrole-3,4-Dicarbaldehydes

The synthesis of substituted derivatives of 1H-pyrrole-3,4-dicarbaldehyde allows for the fine-tuning of its chemical and physical properties. Key modifications include the introduction of substituents at the 2, 5, and N-positions.

Introduction of Halogen and Azido (B1232118) Moieties at Positions 2 and 5

As previously mentioned, the Vilsmeier-Haack reaction on N-substituted succinimides provides a direct route to 2,5-dichloro-1H-pyrrole-3,4-dicarbaldehydes. sphinxsai.comderpharmachemica.com This method has been used to prepare a series of N-aryl-2,5-dichloropyrrole-3,4-dicarbaldehydes with chloro, and methoxy (B1213986) substituents on the N-phenyl ring. derpharmachemica.com

The resulting 2,5-dichloro derivatives can be further functionalized. For example, the chlorine atoms can be displaced by other nucleophiles. A significant transformation is the conversion of the 2,5-dichloro compounds to 2,5-diazido derivatives. This is typically achieved by reacting the dichloro compound with sodium azide (B81097) in the presence of an acid catalyst like p-toluenesulfonic acid in a suitable solvent such as ethanol. sphinxsai.comderpharmachemica.com This reaction has been successfully applied to a range of N-substituted 2,5-dichloro-1H-pyrrole-3,4-dicarbaldehydes to afford the corresponding 2,5-diazido compounds in good yields. sphinxsai.comderpharmachemica.com

Table 2: Synthesis of 2,5-Disubstituted 1H-Pyrrole-3,4-dicarbaldehydes

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 2,5-dichloro-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde | 2,5-diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde | Sodium azide, p-toluenesulfonic acid, ethanol | 80% | derpharmachemica.com |

| 2,5-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde | 2,5-diazido-1-(3,4-dichlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde | Sodium azide, p-toluenesulfonic acid, ethanol | Not Specified | sphinxsai.com |

N-Substitution and Derivatization of the Pyrrole (B145914) Nitrogen

The substituent on the pyrrole nitrogen plays a crucial role in directing the synthesis and influencing the properties of the final molecule. As seen in the Vilsmeier-Haack approach, the N-substituent is often introduced at the beginning of the synthetic sequence by starting with an appropriately substituted N-aryl succinimide. derpharmachemica.com A variety of N-aryl substituents have been incorporated, including phenyl, chlorophenyl, and methoxyphenyl groups. derpharmachemica.comderpharmachemica.com

The synthesis of N-substituted succinimides is typically achieved through the reaction of succinic acid with a primary amine. derpharmachemica.com These succinimides then serve as the precursors for the Vilsmeier-Haack reaction to generate the N-substituted 2,5-dichloro-1H-pyrrole-3,4-dicarbaldehydes. derpharmachemica.com This modular approach allows for the introduction of a wide range of substituents on the pyrrole nitrogen.

Chemical Reactivity and Transformation Studies of 1h Pyrrole 3,4 Dicarbaldehyde Systems

Reactions Involving the Aldehyde Functional Groups at Positions 3 and 4

The aldehyde groups are the primary sites of reaction in 1H-pyrrole-3,4-dicarbaldehyde, undergoing a variety of transformations typical of carbonyl compounds.

Condensation Reactions with Nucleophiles

Condensation reactions involving the aldehyde moieties are a cornerstone of the chemistry of this compound, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with primary amines or diamines readily forms Schiff bases, also known as imines. researchgate.netwjpsonline.com This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.com The resulting di-imine products are important intermediates in the synthesis of more complex heterocyclic systems and have been explored for their coordination chemistry and potential applications in materials science. researchgate.net

The general reaction can be represented as:

This compound + 2 R-NH₂ → 3,4-bis((R-imino)methyl)-1H-pyrrole + 2 H₂O

The stability of the resulting Schiff base can be influenced by the nature of the 'R' group, with aryl substituents generally affording more stable compounds compared to alkyl substituents. wjpsonline.com

| Reactant 1 | Reactant 2 (Amine) | Product | Conditions |

|---|---|---|---|

| This compound | Aniline (B41778) | 3,4-bis((phenylimino)methyl)-1H-pyrrole | Methanol, reflux |

| This compound | Ethylenediamine (B42938) | Macrocyclic diimine | High dilution, template catalyst (e.g., metal ion) |

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds. researchgate.net By reacting it with diamines or other difunctional nucleophiles, large ring systems can be constructed through sequential condensation reactions. researchgate.net These reactions are often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles, which can incorporate the pyrrole (B145914) NH group as a hydrogen bond donor, have been investigated for their ability to act as receptors for anions and other guest molecules. researchgate.net The synthesis of these complex structures is a significant area of research in supramolecular chemistry. researchgate.net

Schiff Base Formation with Primary Amines and Diamines

Nucleophilic Addition Reactions at the Aldehyde Carbonyls

The carbonyl carbons of the aldehyde groups in this compound are electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgpressbooks.pub The reactivity of the aldehyde is generally greater than that of a ketone due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.org

The general mechanism involves the following steps:

Nucleophilic attack on the carbonyl carbon. libretexts.org

Formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide to yield an alcohol. pressbooks.pub

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. masterorganicchemistry.comyoutube.com These reactions provide a powerful tool for introducing new functional groups and building molecular complexity.

Oxidation and Reduction Pathways of Aldehyde Groups

The aldehyde functionalities of this compound can be readily oxidized or reduced to form other functional groups.

Oxidation: Oxidation of the aldehyde groups typically yields the corresponding dicarboxylic acid, 1H-pyrrole-3,4-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the pyrrole ring, which can be sensitive to strong oxidizing agents. researchgate.net

Reduction: Reduction of the aldehyde groups leads to the formation of the corresponding dialcohol, 1H-pyrrole-3,4-dimethanol. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) can also be used for this transformation. youtube.com These reduction reactions are fundamental in synthetic pathways where the alcohol functionality is required for subsequent transformations.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 1H-Pyrrole-3,4-dicarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | 1H-Pyrrole-3,4-dimethanol |

Acetal/Ketal Formation and Protective Group Chemistry

The aldehyde groups of this compound can be protected to prevent them from reacting under certain conditions. This is often achieved by converting them into acetals. The reaction involves treating the dicarbaldehyde with an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.com The removal of water drives the equilibrium towards the formation of the acetal. organic-chemistry.org

The reaction first forms a hemiacetal, which then reacts with a second equivalent of the alcohol to form the stable acetal. libretexts.orgmasterorganicchemistry.com Cyclic acetals, formed by using a diol such as ethylene (B1197577) glycol or propane-1,3-diol, are particularly stable and are commonly used as protecting groups. organic-chemistry.org These protecting groups are generally stable to basic and nucleophilic reagents but can be readily removed by treatment with aqueous acid, regenerating the original aldehyde. organic-chemistry.orgmasterorganicchemistry.com This protective group strategy is crucial in multi-step syntheses where selective reactions at other positions of the pyrrole ring are desired.

Electrophilic Substitution Reactions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. onlineorganicchemistrytutor.commdpi.com The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms and making it significantly more reactive than benzene. mdpi.com However, the presence of two electron-withdrawing aldehyde groups at the 3 and 4 positions in this compound deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. Despite this deactivation, the nitrogen atom still dictates the position of substitution.

In electrophilic substitution of unsubstituted pyrrole, attack is strongly favored at the C-2 (α) position over the C-3 (β) position. This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be described by three resonance structures, as opposed to only two for β-attack. onlineorganicchemistrytutor.comstackexchange.com

The functionalization of the pyrrole core through electrophilic substitution is a fundamental strategy in heterocyclic chemistry. While specific studies on this compound are limited, the reactivity of analogous pyrrole derivatives provides significant insight into its expected chemical behavior under various electrophilic conditions.

Halogenation: Pyrrole itself reacts vigorously with halogens like bromine, often leading to the formation of 2,3,4,5-tetrabromopyrrole. uou.ac.in For more controlled reactions on substituted pyrroles, milder halogenating agents are employed. For example, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with N-bromosuccinimide or molecular bromine in acetic acid has been studied, leading to various brominated products. researchgate.netbuketov.edu.kz This indicates that the C-H bonds on the pyrrole ring of a substituted dicarbaldehyde can be targeted for halogenation.

Nitration: The nitration of pyrrole is typically achieved with acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) to yield 2-nitropyrrole, as stronger nitrating agents can lead to polymerization and decomposition. uou.ac.in For deactivated pyrrole systems, conditions can be modulated. For instance, nitration of 3,5-dimethyl-1H-pyrrole-2-carboxamide, which has deactivating groups, can be directed to the 4-position using nitric acid in acetic acid at low temperatures. Similarly, 1-(triisopropylsilyl)-1H-pyrrole can be nitrated to afford 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, demonstrating that substitution can be directed away from the α-position by using a bulky N-protecting group. researchgate.net

Sulfonation: Direct sulfonation of pyrrole is achieved using a sulfur trioxide-pyridine complex in ethylene chloride, which yields pyrrole-2-sulfonic acid. uou.ac.in This mild reagent is necessary to prevent the acid-catalyzed polymerization of the pyrrole ring.

Acylation: Friedel-Crafts acylation of pyrrole can be performed using acetic anhydride (B1165640) to produce 2-acetylpyrrole. uou.ac.in A widely used method for introducing aldehyde groups is the Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide. This reaction has been used to synthesize pyrrole-2,4-dicarboxaldehydes from the corresponding Vilsmeier-Haack intermediates of pyrrole. cdnsciencepub.com

| Reaction | Typical Reagent | Product on Unsubstituted Pyrrole | Notes on Substituted Pyrroles |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in CCl₄ | 2,3,4,5-Tetrabromopyrrole uou.ac.in | N-bromosuccinimide can be used for more controlled bromination on substituted pyrroles. researchgate.net |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitropyrrole uou.ac.in | Deactivated systems may require specific conditions to control regioselectivity. |

| Sulfonation | SO₃-Pyridine Complex | Pyrrole-2-sulfonic acid uou.ac.in | Mild reagents are crucial to avoid polymerization. |

| Acylation (Vilsmeier-Haack) | POCl₃, DMF | Pyrrole-2-carboxaldehyde | A key method for synthesizing pyrrole aldehydes. cdnsciencepub.com |

Regioselectivity Studies of Electrophilic Attack

Ring-Opening Reactions and Transformations of Pyrrole Derivatives

The aromaticity of the pyrrole ring endows it with considerable stability, and ring-opening reactions are not common under typical conditions. Such transformations generally require harsh reagents or specific structural features that facilitate cleavage. For many pyrrole derivatives, including this compound, the primary reactive sites are the substituents and the C-H bonds of the ring, rather than the ring structure itself.

However, strong oxidative conditions can lead to the cleavage of the pyrrole ring. For instance, the oxidation of isoquinoline (B145761) with alkaline potassium permanganate results in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating the cleavage of a heterocyclic ring system under vigorous oxidation. uou.ac.in While this is not a direct analogue, it illustrates the potential for ring rupture under forcing oxidative conditions.

In some synthetic methodologies, ring-opening of other heterocyclic systems is used to generate precursors for pyrrole synthesis. For example, 3-hydroxy-2-pyrones can undergo a ring-opening process to form 1,4-diketo intermediates, which then cyclize in the presence of amines to yield N-substituted pyrroles via the Paal-Knorr reaction. polimi.it This highlights the thermodynamic stability of the pyrrole ring, which serves as a favorable endpoint in such reaction cascades.

Coordination Chemistry and Metal Ion Complexation

The presence of two aldehyde groups in a 1,2-relationship on the pyrrole ring makes this compound and its derivatives highly valuable building blocks in coordination chemistry. The dicarbaldehyde moieties provide versatile handles for constructing elaborate ligand frameworks capable of binding to a wide array of metal ions.

The aldehyde functional groups of this compound are readily transformed into a variety of other functionalities, making it an excellent platform for ligand design. A primary strategy involves condensation reactions with primary amines to form Schiff bases (imines). derpharmachemica.com This reaction is highly efficient and allows for the introduction of diverse steric and electronic properties into the resulting ligand by simply changing the amine component.

The 3,4-disubstitution pattern is particularly significant as it creates an ideal geometry for chelation, where the two coordinating arms can bind to a single metal center to form a stable complex. This pre-organization enhances the binding affinity and selectivity of the resulting ligands for specific metal ions. Pyrrole derivatives featuring aldehyde or carboxylic acid groups have been extensively used in the synthesis of ligands for metal-organic frameworks (MOFs) and other coordination polymers.

The ligands derived from this compound are effective chelators for a range of transition metal ions. The geometry of the resulting metal complexes is dictated by the coordination preferences of the metal ion and the specific structure of the ligand.

The 3,4-substitution pattern is well-suited for forming stable, five- or six-membered chelate rings with metal ions, a feature that contributes to the thermodynamic stability of the complex (the chelate effect). Research on related pyrrole-based ligands has demonstrated the formation of stable complexes with defined geometries. For example, pyrrole dicarboxylic acids have been shown to form stable complexes with Ni(II), and X-ray crystallography can be used to confirm the coordination modes and geometry. Similarly, new tridentate pyrrole-based ligands have been synthesized and complexed with Cu(II) and Ni(II). researchgate.net Schiff base ligands derived from pyrrole aldehydes are also noted for their strong coordination abilities and their capacity to form stable complexes with various transition metals. derpharmachemica.com

| Ligand Type Derived From Pyrrole Dicarbaldehyde | Typical Metal Ions | Resulting Complex Geometry/Features | Reference |

|---|---|---|---|

| Schiff Bases (Imines) | Transition Metals (e.g., Cu²⁺, Ni²⁺, Al³⁺) | Stable chelate complexes; can be fluorescent sensors. | scispace.com |

| Dicarboxylic Acids (from oxidation of dicarbaldehyde) | Ni²⁺, Lanthanides(III) | Forms stable metal complexes with defined chelating geometry. | |

| Polydentate Ligands | Cu(II), Ni(II) | Tridentate or pentadentate coordination. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1h Pyrrole 3,4 Dicarbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 1H-pyrrole-3,4-dicarbaldehyde derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of 2,5-dichloro-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde, the aldehydic protons typically appear as a singlet in the downfield region, around δ 10.07-10.40 ppm. derpharmachemica.comderpharmachemica.com The aromatic protons of the phenyl group are observed as a multiplet between δ 7.20 and 7.80 ppm. derpharmachemica.com For N-substituted derivatives, the signals corresponding to the substituent groups appear in their characteristic regions. For example, in 2,5-dichloro-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, the methyl protons would present a singlet at approximately δ 2.8 ppm. derpharmachemica.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aldehyde groups (CHO) are highly deshielded and resonate at approximately δ 189-199 ppm. derpharmachemica.comderpharmachemica.com The carbon atoms of the pyrrole (B145914) ring and the N-phenyl substituent appear in the aromatic region, typically between δ 115 and 142 ppm. derpharmachemica.comderpharmachemica.com The specific chemical shifts can be influenced by the nature and position of substituents on the phenyl ring. For instance, the carbon attached to a chlorine atom (C-Cl) in 2,5-dichloro derivatives shows a signal around δ 115-142 ppm. derpharmachemica.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2,5-Dichloro-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde | 7.28-7.8 (s, Ar-H), 10.07 (s, 2H, 2-CHO) | 119 (C-N), 120-130 (Ar-CH), 191 (2CHO) | derpharmachemica.comderpharmachemica.com |

| 2,5-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde | 7.20-7.5 (s, 4H, Ar-H), 10.20 (br. s, 2H, 2-CHO) | 115 (C-Cl), 125 (Ar-H), 139 (C-N), 190 (-CHO) | derpharmachemica.com |

| 2,5-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde | 7.20-7.4 (s, 4H, Ar-H), 10.33 (br. s, 2H, 2-CHO) | 133 (Ar-H), 135 (C-N), 142 (C-Cl), 195 (-CHO) | derpharmachemica.com |

| 2,5-Diamino-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde | 4.0 (-NH₂), 7-7.54 (m, Ar-H), 9.61 (CHO) | 119 (C-N), 120-130 (Ar-CH), 191 (CHO) | derpharmachemica.com |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in this compound derivatives by analyzing their characteristic vibrational frequencies.

The most prominent absorption bands are associated with the carbonyl (C=O) stretching of the aldehyde groups, which typically appear in the region of 1658-1740 cm⁻¹. derpharmachemica.comderpharmachemica.comamazonaws.com The stretching vibration of the aldehydic C-H bond is also observable, usually in the range of 2842-2865 cm⁻¹. derpharmachemica.comderpharmachemica.com The C-N stretching vibration of the pyrrole ring is found around 1187-1249 cm⁻¹. derpharmachemica.comderpharmachemica.com For aromatic derivatives, the C=C stretching vibrations of the phenyl ring are seen in the 1442-1508 cm⁻¹ region. derpharmachemica.comderpharmachemica.com In derivatives containing specific substituents, their characteristic bands will also be present, such as the N₃ stretching of an azido (B1232118) group at approximately 2108 cm⁻¹ or the N-H stretching of an amino group in the 3128-3325 cm⁻¹ range. derpharmachemica.com

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1658-1740 | derpharmachemica.comderpharmachemica.comamazonaws.com |

| Aldehyde (CHO) | C-H Stretch | 2842-2865 | derpharmachemica.comderpharmachemica.com |

| Pyrrole Ring | C-N Stretch | 1187-1249 | derpharmachemica.comderpharmachemica.com |

| Aromatic Ring | C=C Stretch | 1442-1508 | derpharmachemica.comderpharmachemica.com |

| Azido Group (N₃) | N₃ Stretch | ~2108 | derpharmachemica.com |

| Amino Group (NH₂) | N-H Stretch | 3128-3325 | derpharmachemica.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound derivatives. By providing highly accurate mass-to-charge ratio (m/z) values, HRMS confirms the molecular formula of a synthesized compound, distinguishing it from other potential structures with the same nominal mass. For instance, the HRMS data for 1-(3,5-Dimethoxybenzyl)-1H-pyrrole showed a calculated m/z of 240.1001 for [M+Na]⁺, with the found value being 240.1006, confirming the formula C₁₃H₁₅NO₂Na. iucr.org This level of precision is indispensable for verifying the identity of novel compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. For derivatives of this compound, the extensive conjugation involving the pyrrole ring, the two aldehyde groups, and any aromatic substituents leads to absorptions in the UV region. For example, after derivatization with primary amines, the resulting adducts of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde show a detection wavelength at λ=320 nm. nih.gov This technique is particularly useful for quantitative analysis and for monitoring reactions involving these chromophoric systems.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound derivatives. HPLC methods are developed to separate the target compound from starting materials, byproducts, and other impurities.

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pensoft.net The composition of the mobile phase, often a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve efficient separation. nih.govpensoft.net For instance, a method for analyzing 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio. pensoft.net The separated components are detected using a UV detector set at a wavelength where the compound of interest absorbs strongly, such as 225 nm or 320 nm depending on the derivative. nih.govpensoft.net The retention time (tᵣ) is a characteristic parameter for a compound under specific chromatographic conditions and is used for its identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. pensoft.net

Theoretical and Computational Investigations of 1h Pyrrole 3,4 Dicarbaldehyde Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrrole-based systems. The pyrrole (B145914) ring is an electron-rich aromatic heterocycle. cymitquimica.com The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic sextet, leading to a high electron density within the ring. mdpi.com

The introduction of two aldehyde groups at the 3 and 4 positions significantly influences the electronic properties of the pyrrole core. These electron-withdrawing groups modulate the reactivity of the molecule. Computational studies on related polyfunctional pyrroles have shown that the presence of such substituents creates multiple reactive centers. scispace.com

Calculations of global and local reactivity descriptors, derived from conceptual DFT, help in predicting the most probable sites for electrophilic and nucleophilic attacks. For instance, the analysis of the Molecular Electrostatic Potential (MEP) can indicate regions prone to nucleophilic attack, such as the carbonyl carbons of the aldehyde groups. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com For example, in related vinyl pyrrole-hydrazone derivatives, the HOMO–LUMO energy gap was calculated to be around 2.96–2.98 eV, reflecting their chemical stability. tandfonline.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand delocalization and hyperconjugative interactions within the molecule. For instance, in C-Vinyl pyrrole-hydrazone derivatives, interactions like π(C2–C3)→π(C4–C5) and n₁(N1)→π(C2–C3)/π*(C4–C5) indicate significant electronic delocalization, contributing to the molecule's stability with energies around 19.68 kcal/mol. tandfonline.com

Table 1: Calculated Physicochemical Properties for a Related Pyrrole Derivative

| Property | Value |

|---|---|

| TPSA | 49.93 |

| LogP | 1.25654 |

| H_Acceptors | 2 |

| H_Donors | 1 |

| Rotatable_Bonds | 2 |

Data for 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde. chemscene.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving pyrrole dicarbaldehydes. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.

For instance, in the synthesis of polyfunctional pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde, computational studies can help to understand the regioselectivity of nucleophilic substitution reactions. scispace.com The Vilsmeier-Haack reaction, a common method for formylating pyrroles, can be computationally modeled to optimize reaction conditions and predict product distributions. scispace.com

In the context of derivatization reactions, such as the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde with primary amines, computational modeling can confirm the reaction mechanism. researchgate.net Spectral analyses of the resulting derivatives have confirmed that the reaction is typically confined to one aldehyde group. researchgate.net Thermodynamic calculations can also predict the feasibility of a reaction, with calculated parameters showing whether a reaction is exothermic and spontaneous at a given temperature. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1H-pyrrole-3,4-dicarbaldehyde and its derivatives over time. ua.ac.be These simulations can reveal information about conformational flexibility, intermolecular interactions, and the behavior of these molecules in different environments, such as in solution or interacting with biological macromolecules.

While specific MD studies on this compound are not widely reported, the principles of MD are applicable. For example, MD simulations of pyrrole cages encapsulating metal clusters have been used to study their flexibility and dynamics. acs.org Such studies can reveal multiple stable conformations and the energy barriers between them. acs.org

In the context of drug design, MD simulations can be used to study the binding of pyrrole derivatives to target proteins. For example, a molecular dynamics simulation of the complex between an inhibitor and acetylcholinesterase showed a possible binding mode where favorable interactions are formed between the inhibitor and active-site residues. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Structure-Activity Relationship (SAR) Studies Focusing on Structural Principles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing new therapeutic agents. For pyrrole derivatives, SAR studies aim to understand how modifications to the chemical structure affect their biological activity. Computational methods play a significant role in modern SAR by providing a rational basis for structural modifications.

For pyrrole derivatives, SAR studies have highlighted several key structural features that influence their biological activity. These include:

Substitution Pattern: The position and nature of substituents on the pyrrole ring are critical. For example, in a series of 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, introducing various substituents on an aniline (B41778) ring system led to compounds with comparable or enhanced activity. nih.gov

Halogenation: Dihalogenation on the pyrrole heterocycle has been shown to be important for the antibacterial activity of some pyrrole derivatives. mdpi.com

Positional Isomerism: Different isomers, such as 2,3-, 2,5-, and 3,4-dicarboxylic acid derivatives of pyrrole, exhibit distinct bioactivities and physicochemical properties due to electronic and steric effects.

Computational tools can be used to build QSAR (Quantitative Structure-Activity Relationship) models. These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. This combined experimental and computational approach is highly effective for accurate structural elucidation. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparisons between calculated and experimental spectra are invaluable for confirming the structure of newly synthesized compounds. researchgate.netekb.eg

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific functional groups and motions within the molecule. mdpi.comekb.eg For example, analysis of related pyrrole derivatives has shown red shifts in N-H and C=O stretching vibrations due to dimer formation through hydrogen bonding. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. tandfonline.com This allows for the interpretation of the electronic transitions observed experimentally. tandfonline.com For instance, TD-DFT calculations on C-Vinyl pyrrole-hydrazone derivatives helped to understand the nature of their electronic transitions. tandfonline.com

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a detailed and reliable characterization of molecules like this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde |

| 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde |

| Acetylcholinesterase |

| C-Vinyl pyrrole-hydrazone |

Academic Research Applications of 1h Pyrrole 3,4 Dicarbaldehyde and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

1H-Pyrrole-3,4-dicarbaldehyde and its substituted analogues are highly valued in academic research for their role as versatile building blocks in the synthesis of complex organic molecules. The presence of two reactive aldehyde groups on the pyrrole (B145914) core, a key heterocyclic aromatic structure, allows for a multitude of chemical transformations. This bifunctionality is instrumental in constructing intricate molecular architectures from relatively simple starting materials.

Precursors for Advanced Heterocyclic Compounds and Macrocycles (e.g., Porphyrins)

The strategic placement of two formyl groups in this compound derivatives makes them ideal precursors for the synthesis of complex macrocycles, most notably porphyrins and related structures. Porphyrins are essential to many biological systems and have applications in catalysis and optics. ontosight.ai The aldehyde functionalities readily participate in condensation reactions with appropriate amine-containing molecules to form larger, cyclic systems. researchgate.net

Research has demonstrated that derivatives such as 3,4-disubstituted pyrrole-2,5-dicarbaldehydes are effective in the synthesis of symmetrically-substituted porphyrins. tandfonline.com Similarly, compounds like 3,4-dibromo-1H-pyrrole-2-carbaldehyde serve as crucial building blocks for bacteriochlorins, which are reduced porphyrin derivatives with applications in photomedicine and materials science. blucher.com.br The synthesis often involves the reaction of the dicarbaldehyde with pyrrole units or their precursors, like dipyrromethanes, leading to the formation of the characteristic tetrapyrrole macrocycle. science.gov The reactivity of the aldehyde groups is central to the successful cyclization and formation of these advanced heterocyclic systems.

Table 1: Examples of Macrocycles Synthesized from Pyrrole Dicarbaldehyde Derivatives

| Precursor Derivative | Target Macrocycle/System | Application Area |

| 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde | Porphyrins | Catalysis, Optics, Photodynamic Therapy ontosight.ai |

| Pyrrole-3,4-dicarboxaldehydes | Macrocyclic Imines | Supramolecular Chemistry researchgate.net |

| 3,4-Dibromo-1H-pyrrole-2-carbaldehyde | Tetrabromobacteriochlorins | Photomedicine, Materials Science blucher.com.br |

| Halocarbyl Carbonyl Pyrroles | Dipyrromethanes (Porphyrin Precursors) | Porphyrin Synthesis science.gov |

Intermediates in Multi-step Synthetic Sequences for Functional Molecules

In many synthetic pathways, this compound and its derivatives serve as pivotal intermediates rather than the final product. Their aldehyde groups can be selectively transformed into a wide array of other functionalities, enabling the progression of multi-step syntheses. For instance, the dicarbaldehyde core can be used to synthesize complex diazido derivatives, such as 2,5-diazido-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehydes, which are themselves versatile intermediates for further reactions. derpharmachemica.com

The utility of these compounds as intermediates is further highlighted in the synthesis of fused heterocyclic systems. Derivatives like 2,5-dichloro-3,4-diformyl-1-phenyl-1H-pyrrole can be reacted with ethylene (B1197577) glycol to form dioxolane structures, or with primary amines to create Schiff bases, which can then be converted into other complex molecules like thiazolidinones. derpharmachemica.com These sequential reactions showcase the role of the pyrrole dicarbaldehyde as a foundational scaffold upon which molecular complexity is built. sunderland.ac.uk

Construction of Polyfunctional Pyrrole Frameworks

The reactivity of the pyrrole dicarbaldehyde platform allows for the deliberate construction of polyfunctional pyrroles—molecules bearing multiple, distinct reactive sites. scispace.com The ability to selectively react one functional group while leaving others intact (chemoselectivity) is a key aspect of their utility. Research on polyfunctional pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde, has shown that their reactions can be highly regioselective. researchgate.net

For example, reactions with certain secondary amines may lead to condensation at one aldehyde group, while N-alkylated versions of the same pyrrole might undergo substitution at a halogenated position. researchgate.net This differential reactivity allows chemists to introduce a variety of functional groups onto the pyrrole ring in a controlled manner, leading to a library of new substituted heterocyclic compounds from a single starting framework. sunderland.ac.ukscispace.com This makes them interesting intermediates for creating diverse compound libraries for screening purposes. sunderland.ac.uk

Development of Novel Materials in Materials Science

The inherent electronic properties and rigid structure of the pyrrole ring, combined with the reactive nature of the aldehyde groups, make this compound and its derivatives attractive building blocks for novel materials. ontosight.ai Their incorporation into larger polymeric or framework structures can yield materials with tailored optical and electronic properties.

Design and Synthesis of Conjugated Organic Frameworks

This compound and its analogues are key monomers in the design of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with ordered structures, and their properties are directly related to the building blocks used to create them. rsc.org The synthesis of COFs often involves condensation reactions between multi-topic monomers, and the dual aldehyde functionality of the pyrrole dicarbaldehyde is ideal for this purpose.

When reacted with multitopic amine linkers (e.g., triamines), the dicarbaldehyde units form stable imine bonds, creating an extended, conjugated, and porous 2D or 3D network. uni-muenchen.deresearchgate.net The resulting pyrrole-containing frameworks are investigated for applications in crystal engineering and materials science. For example, derivatives like 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde have been shown to form 3D frameworks through intermolecular interactions, highlighting their utility in constructing ordered materials.

Exploration in Electroactive and Optical Materials

The conjugated π-system of the pyrrole ring is a source of interesting electronic and optical properties. When pyrrole dicarbaldehyde units are polymerized or integrated into larger conjugated systems, the resulting materials can be electroactive and optically active. ontosight.aikennesaw.edu

For example, the oxidized form of the parent compound, poly(pyrrole-3,4-dicarboxylic acid), has been synthesized and studied for its optical and electrical properties. mdpi.com The incorporation of pyrrole dicarbaldehyde derivatives into polymers can lead to materials with unique characteristics suitable for use in organic electronics. ontosight.ai Furthermore, pyrrole derivatives have been used to cap gold nanoparticles, and the resulting materials exhibit distinct electrochemical and optical properties, demonstrating the influence of the pyrrole unit on the material's function. acs.org The development of COFs from these building blocks is also a major avenue for creating novel optoelectronic materials, where the ordered, stacked arrangement of the pyrrole units can facilitate charge transport and influence photoluminescence. uni-muenchen.de

Polymer Chemistry and Polymerizable Monomers

While direct applications of this compound in polymer chemistry are not extensively documented in the provided results, the broader class of pyrrole-dicarbaldehydes and their derivatives are significant as monomers and building blocks in the synthesis of functional polymers. For instance, derivatives like pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP), which can be conceptually derived from 1H-pyrrole-3,4-dicarboxylic acid, are used to construct copolymers for organic electronics. rsc.org These polymers, when combined with units like quaterthiophene, have shown potential in organic thin-film transistors (OTFTs) with p-channel charge transport behavior. rsc.org

The formyl groups of pyrrole-dicarbaldehydes are reactive sites that can participate in condensation reactions to form polymers with unique optical and electronic properties. ontosight.ai The versatility of the pyrrole core allows for the synthesis of a variety of monomers suitable for creating materials used in electronics and materials science. ontosight.aibldpharm.combldpharm.com For example, a copolymer of pyrrole and 3,4-ethylenedioxythiophene (B145204) (EDOT) has been synthesized electrochemically, demonstrating distinct electrochromic properties. researchgate.net This indicates the potential for creating a range of pyrrole-based copolymers with tunable characteristics.

The table below summarizes key aspects of pyrrole derivatives in polymer chemistry.

| Derivative Family | Polymer Application | Key Properties |

| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) | Organic thin-film transistors (OTFTs) | p-channel charge transport |

| General Pyrrole-dicarbaldehydes | Functional polymers | Unique optical and electronic properties |

| Pyrrole/EDOT Copolymers | Electrochromic materials | Reversible electrochemical oxidation |

Supramolecular Chemistry and Self-Assembly Studies

The structure of this compound and its derivatives makes them valuable components in supramolecular chemistry and self-assembly. The pyrrole ring and its functional groups can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to the construction of larger, organized structures.

Components for Supramolecular Assemblies

Pyrrole derivatives are known to be involved in the formation of self-assembled structures. For example, the Schiff base condensation reaction of a trialdehyde containing pyrrole rings with ethylenediamine (B42938) can lead to the formation of a large [2+3] macrobicycle in high yield through dynamic covalent chemistry. researchgate.net Similarly, reaction with tris(2-aminoethyl)amine (B1216632) can produce a [2+2] macrotricycle. researchgate.net These processes demonstrate the utility of pyrrole-based aldehydes in constructing complex, caged structures.

Furthermore, derivatives such as 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde have been shown to form three-dimensional frameworks in the solid state through C-H⋯O hydrogen bonds. nih.gov This highlights the role of the aldehyde and other substituents in directing the self-assembly process.

Ligands for Advanced Coordination Chemistry Applications

The aldehyde functionalities and the pyrrole nitrogen of this compound and its derivatives make them excellent ligands for coordinating with metal ions. Schiff bases derived from pyrrole aldehydes exhibit strong coordination abilities, making them valuable in coordination chemistry and catalysis.

Pyrrole-based compounds are used in the design of ligands for various applications. The steric and electronic properties of these ligands can be tuned by modifying the substituents on the pyrrole ring. For instance, pincer-type ligands, which can bind to a metal center through at least three atoms, have been synthesized from pyrrole-2,5-dicarbaldehyde. rsc.org These pincer complexes with metals like palladium and platinum are of interest in catalysis and materials science. rsc.org The ability of the pyrrole core to be functionalized allows for the creation of a wide array of ligands with specific coordination properties.

Applications in Analytical Chemistry

Precolumn Derivatization Reagents for Chromatographic Analysis (e.g., amino acids)

A significant application of a derivative of this compound is in analytical chemistry as a precolumn derivatization reagent for High-Performance Liquid Chromatography (HPLC). Specifically, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been successfully used for the analysis of amino acids. scdi-montpellier.frnih.gov

This compound reacts with the primary amino groups of amino acids under mild conditions (room temperature) to form derivatives that can be detected by UV at a wavelength of 320 nm. scdi-montpellier.frnih.gov The derivatization process is quantitative and allows for the separation of multiple amino acid derivatives by reversed-phase HPLC. scdi-montpellier.fr This method has been applied to the analysis of commercial polyamino acid preparations. scdi-montpellier.frnih.gov

The key features of using 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent are summarized in the table below.

| Analyte | Reagent | Method | Detection | Key Advantages |

| Amino Acids | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | Precolumn derivatization for HPLC | UV (320 nm) | Mild reaction conditions, quantitative derivatization, good separation |

| Octopamine (B1677172) and Tyramine | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | Precolumn derivatization for HPLC | UV (320 nm) | High sensitivity, suitable for trace analysis in complex matrices |

This derivatization method has also been extended to the analysis of other primary amines, such as octopamine and tyramine, in dietary supplements and phytoextracts. nih.govresearchgate.net The method proved to be highly sensitive, with detection limits in the low µg/mL range, and demonstrated good linearity, precision, and recovery. nih.govresearchgate.net

Exploration in Catalysis Research

The potential of this compound and its derivatives in catalysis research is primarily linked to their ability to form stable complexes with various metal ions. Schiff bases derived from pyrrole aldehydes are particularly noted for their strong coordination abilities, which makes them valuable in the field of catalysis.

While direct catalytic applications of this compound itself are not detailed in the provided search results, the broader family of pyrrole-containing ligands is actively explored. The synthesis of pincer-type ligands from pyrrole-dicarbaldehydes and their subsequent complexation with transition metals like palladium and nickel creates catalysts for various organic transformations. rsc.org The modular nature of these ligands allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its activity and selectivity for specific reactions.

Design of Metal Complexes for Catalytic Activity

The strategic design of metal complexes for catalysis often revolves around the selection of appropriate ligands that can stabilize the metal center, influence its electronic properties, and provide a specific coordination environment to facilitate a desired chemical transformation. This compound and its derivatives are valuable precursors in the synthesis of such ligands, primarily through the formation of Schiff bases. These Schiff base ligands, characterized by the imine (-C=N-) functional group, are renowned for their versatility and strong coordinating ability with a wide array of transition metal ions. nih.govnih.gov

The dialdehyde (B1249045) functionality of this compound allows for the synthesis of tetradentate Schiff base ligands through condensation reactions with diamines. For instance, the reaction with ethylenediamine would yield a N,N'-bis(pyrrole-3-carbaldehyde)ethylenediamine type ligand. Such ligands can then be complexed with various metal ions like Cu(II), Ni(II), Co(II), and Zn(II) to form stable metal complexes. researchgate.net The resulting complexes often exhibit well-defined geometries, such as square planar or octahedral, which are crucial for their catalytic performance. researchgate.net

The catalytic activity of these metal complexes is intimately linked to the nature of the metal ion, the stereochemistry of the complex, and the electronic effects of the ligand. nih.gov For example, the pyrrole ring, being an electron-rich aromatic system, can modulate the electron density at the metal center, thereby influencing its reactivity in catalytic cycles. Furthermore, the introduction of substituents on the pyrrole ring or the diamine bridge can fine-tune the steric and electronic properties of the resulting metal complex, allowing for the optimization of catalytic activity and selectivity for specific reactions. mdpi.com

Schiff base metal complexes derived from heterocyclic aldehydes have demonstrated significant catalytic potential in a variety of organic transformations. These include oxidation reactions, reductions, and carbon-carbon bond-forming reactions. nih.govnih.gov The catalytic cycle typically involves the substrate interacting with the metal center, where the ligand framework stabilizes the various oxidation states of the metal during the reaction.

While specific research on the catalytic activity of metal complexes derived directly from this compound is not extensively documented in the provided results, the principles of ligand design and catalysis can be inferred from studies on analogous pyrrole-based Schiff base complexes. For instance, metal complexes of Schiff bases derived from pyrrole-2-carbaldehyde have been synthesized and characterized, with their electrochemical properties suggesting potential for catalytic applications. researchgate.net A notable example includes a [2+2] template reaction involving 3,4-diethylpyrrole-2,5-dicarbaldehyde to create a hexadentate Schiff base ligand in a bipyramidal complex, highlighting the utility of pyrrole dicarbaldehydes in constructing intricate catalytic architectures. researchgate.net

The table below summarizes the characteristics of representative Schiff base metal complexes derived from heterocyclic aldehydes, which can serve as a model for predicting the properties of complexes based on this compound.

| Ligand Precursor | Diamine | Metal Ion | Proposed Geometry | Potential Catalytic Application |

| Pyrrole-2-carbaldehyde | Ethylenediamine | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | Oxidation, Reduction |

| Salicylaldehyde | (S,S)-Cyclohexanediamine | Cu(II), Ni(II) | Square Planar | Asymmetric Alkylation |

| o-Hydroxyacetophenone | Ethylenediamine | Fe(III), Cu(II), Zn(II) | Octahedral, Square Planar, Tetrahedral | Oxidation of Phenols |

The design of chiral Schiff base ligands derived from this compound and chiral diamines could lead to the development of catalysts for asymmetric synthesis, a highly sought-after field in academic and industrial research. The stereogenic centers in the resulting metal complexes can induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. mdpi.com

Future Research Directions and Emerging Perspectives

Development of Greener and More Efficient Synthetic Pathways

The synthesis of polysubstituted pyrroles, including dicarbaldehydes, has traditionally relied on classical condensation methods like the Paal-Knorr or Knorr syntheses, and formylation reactions such as the Vilsmeier-Haack reaction. derpharmachemica.comscispace.com The Vilsmeier-Haack reaction, for instance, has been used to prepare 2,5-dichloro-1-(substituted phenyl)-pyrrole-3,4-dicarbaldehydes from N-substituted phenyl succinimides, employing phosphorus oxychloride and dimethylformamide. derpharmachemica.comderpharmachemica.com While effective, these methods often involve harsh reagents, stoichiometric activators, and chlorinated solvents, posing environmental and economic challenges.

Future research is increasingly focused on developing greener and more efficient synthetic pathways. Key areas of exploration include:

Catalytic One-Pot Syntheses: Designing single-step, multi-component reactions using environmentally benign catalysts is a primary goal. Iron-catalyzed radical cycloadditions and palladium-catalyzed C-C coupling reactions in aqueous media represent promising green alternatives for constructing the pyrrole (B145914) core. organic-chemistry.org

Mechanochemistry: The use of mechanochemical methods, such as ball milling, can significantly reduce or eliminate the need for bulk solvents, leading to cleaner reactions and simpler workups. A mechanochemical van Leusen pyrrole synthesis has already proven effective for producing 3,4-disubstituted pyrroles. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and the potential for seamless multi-step synthesis. scispace.com Adapting Hantzsch-type pyrrole syntheses to a continuous flow process has enabled the one-step synthesis of pyrrole-3-carboxylic acids from simple precursors, a strategy that could be adapted for dicarbaldehyde synthesis. scispace.com

Bio-catalysis and Renewable Feedstocks: While still a nascent field for this specific compound, exploring enzymatic routes or starting from bio-derived platform chemicals could represent the ultimate goal in sustainable synthesis.

Table 1: Comparison of Synthetic Approaches for Pyrrole Derivatives

| Method | Typical Reagents | Advantages | Disadvantages | Greener Alternative/Future Direction |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Well-established, effective for formylation. derpharmachemica.com | Harsh reagents, generation of phosphorus waste. | Use of less toxic activating agents, integration into flow processes. |

| Paal-Knorr Synthesis | 2,5-dimethoxytetrahydrofuran, amines | Good yields, simple. organic-chemistry.org | Requires pre-functionalized furan (B31954) precursor. | Use of water as a solvent with a catalyst like iron(III) chloride. organic-chemistry.org |

| Hantzsch Synthesis | β-ketoesters, α-haloketones, amines | Builds highly substituted pyrroles. scispace.com | Can have low yields in batch processes. scispace.com | High-temperature continuous flow synthesis for improved efficiency and yield. scispace.com |

| Mechanosynthesis | TosMIC, aldehydes/ketones | Solvent-free, rapid reaction times. organic-chemistry.org | Scope can be limited by solid-state reactivity. | Broader application to various pyrrole substitution patterns. |

Exploration of Novel Reactivity Patterns and Transformations

The two aldehyde groups of 1H-pyrrole-3,4-dicarbaldehyde are primary sites for chemical transformations. Current research has demonstrated their utility in condensation reactions with primary amines to form Schiff bases, which are themselves versatile intermediates. derpharmachemica.comderpharmachemica.com Furthermore, related pyrrole dicarbaldehydes have been shown to undergo nucleophilic substitution reactions. derpharmachemica.comsunderland.ac.uk

Future work should aim to uncover more sophisticated reactivity patterns.

Selective Functionalization: Developing protocols for the selective mono-deratization of one aldehyde group while leaving the other intact would significantly enhance the molecule's utility as a building block for complex, unsymmetrical structures.

Intramolecular Cyclizations: Exploring reactions where the two aldehyde groups react with a single bifunctional reagent could lead to the formation of novel fused heterocyclic systems, such as pyrrolo[3,4-f]diazepines or other bridged structures.

Oxidation and Reduction: While the oxidation of the aldehydes to form 1H-pyrrole-3,4-dicarboxylic acid or their reduction to the corresponding diol are known transformations, exploring selective oxidation or reduction would be a valuable pursuit. cymitquimica.com

Conversion to Other Functional Groups: The transformation of the chloro-substituted analogue to a diazido derivative, followed by reduction to a diamino compound, highlights the reactivity of the pyrrole ring itself. derpharmachemica.com Exploring these transformations on the parent this compound could provide access to a new family of highly functionalized pyrroles.

Innovative Applications in Advanced Functional Materials

Pyrrole-based polymers, particularly polypyrrole, are renowned for their intrinsic conductivity and stability, making them key components in organic electronics. mdpi.com The functional groups on the pyrrole ring significantly influence the final properties of the resulting polymer. mdpi.com

This compound is a prime candidate for creating novel functional materials.

Conducting Polymers and Covalent Organic Frameworks (COFs): The dicarbaldehyde can serve as a monomer for polymerization or for the synthesis of COFs through condensation with aromatic amines. The resulting materials could exhibit unique electronic, optical, or porous properties, with potential applications in sensors, organic field-effect transistors (OFETs), or gas storage. The synthesis of poly(pyrrole-3,4-dicarboxylic acid) has already demonstrated that β-substituted functional groups can be used to tune polymer properties. mdpi.com

Fluorescent Sensors and Probes: The pyrrole core is a component of many fluorescent molecules. The aldehyde groups provide convenient handles for attaching recognition units, enabling the design of chemosensors for detecting metal ions or biologically relevant anions through changes in fluorescence.

Photodynamic Therapy (PDT) Agents: Dicarbaldehyde functionalities are present in chromophores developed for PDT. For example, dihydropyrrolo[3,2-b]pyrrole-3,6-dicarbaldehyde has been used to create nanoparticles that generate reactive oxygen species for killing cancer cells upon light irradiation. researchgate.net This suggests that this compound could be a core structure for new photosensitizers.

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of computational chemistry and artificial intelligence is revolutionizing chemical research. acs.org For a molecule like this compound, AI and machine learning (ML) can accelerate discovery in several ways.

Reaction Yield Prediction: Predicting the outcome of chemical reactions is a critical challenge. ML models, such as those based on random forests, have been successfully trained to predict the yields of condensation reactions between pyrroles and aldehydes with high accuracy. researchgate.netdntb.gov.ua Applying these models to reactions involving this compound could optimize reaction conditions and prioritize the most promising synthetic routes, saving time and resources. researchgate.net

Designing Greener Synthetic Pathways: AI tools can be used to design eco-friendlier synthetic routes by optimizing for factors like solvent choice, catalyst type, and waste reduction. researchgate.net

Predicting Material Properties: By training models on datasets of known pyrrole-based materials, it may become possible to predict the electronic, optical, or mechanical properties of novel polymers or COFs derived from this compound before they are ever synthesized.

Understanding Reactivity: A combination of Density Functional Theory (DFT) calculations and machine learning has been used to study reactivity in pyrrole derivatives, such as predicting bond dissociation energies. researchgate.net This approach could be used to gain deeper insights into the reactivity patterns of this compound and guide the discovery of new chemical transformations.

Table 2: Potential AI/ML Applications for this compound Chemistry

| Application Area | Specific Goal | Relevant ML/AI Technique | Potential Impact |

|---|---|---|---|

| Synthesis | Predict yields of condensation reactions. | Random Forest, Graph Neural Networks. researchgate.netacs.org | Faster optimization, reduced experimental cost. |

| Green Chemistry | Design eco-friendly synthesis routes. | AI-driven retrosynthesis planning. acs.orgresearchgate.net | Minimized environmental impact. |

| Materials Science | Predict electronic properties of derived polymers. | Quantitative Structure-Property Relationship (QSPR) models. | Accelerated discovery of new functional materials. |

| Reactivity | Predict bond energies and reaction barriers. | Combined DFT and ML models. researchgate.net | Fundamental understanding, discovery of novel reactions. |

Expanded Scope in Bio-inspired Chemical Synthesis

Nature provides a vast library of complex molecules with potent biological activities. Many marine alkaloids, for example, are built upon a substituted pyrrole framework. The lamellarins and lukianols are classes of marine natural products that feature a 3,4-diarylpyrrole core and exhibit a range of bioactivities. nih.gov

This compound is an ideal starting point for bio-inspired synthesis.

Synthon for Natural Product Analogues: The compound can serve as a versatile synthon to construct the core of lamellarin-type molecules. The aldehyde groups can be converted into carboxylic acids for esterification or used in coupling reactions to attach the required aryl or indolyl groups, mimicking biosynthetic pathways.

Biomimetic Synthesis: Researchers have developed biomimetic approaches to assemble the skeleton of molecules like lukianol A in a single step. nih.gov Future research could explore using this compound in similar biomimetic cascades to generate libraries of novel compounds with potential therapeutic applications.

Derivatization for Biological Screening: The aldehyde groups can be readily derivatized to create a diverse library of compounds for high-throughput screening. For instance, a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been used as a derivatization reagent for the analysis of amino acids, demonstrating the utility of this scaffold in biological chemistry. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a cornerstone for innovation in sustainable chemistry, materials science, and medicine.

Q & A

Q. What are the common synthetic routes for preparing substituted 1H-pyrrole-3,4-dicarbaldehyde derivatives, and how are reaction conditions optimized?

Substituted 1H-pyrrole-3,4-dicarbaldehydes are synthesized via nucleophilic substitution reactions. For example, sodium sulfide in dry DMF reacts with precursor compounds (e.g., 2,5-dichloro derivatives) at room temperature for 23 hours, followed by alkylation with ethyl bromide to introduce sulfanyl groups . Optimization involves adjusting stoichiometry (e.g., 3:1 molar ratio of sodium sulfide to precursor) and reaction time (2–4 hours for alkylation). Yields typically range from 71% to 85%, depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups like aldehyde (2845–2869 cm⁻¹) and aromatic C=C (1440–1500 cm⁻¹) .

- NMR : NMR resolves aromatic protons (δ 7.1–7.65 ppm) and aldehyde protons (δ 9.61–10.28 ppm). NMR confirms aldehyde carbons (δ 198 ppm) and aromatic carbons (δ 115–135 ppm) .

- Elemental analysis : Validates purity, with deviations ≤0.03% from theoretical values (e.g., C: 54.62% found vs. 54.64% calculated) .

Q. How are this compound derivatives utilized in analytical chemistry?

Derivatives like 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde serve as precolumn derivatization reagents for HPLC/UV detection of amino acids. The method involves reacting the aldehyde groups with amino acids to form UV-active Schiff bases, enabling quantification at nanomolar concentrations .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar this compound derivatives be resolved?

Discrepancies in NMR signals (e.g., aldehyde proton shifts between δ 9.61 and 10.28 ppm) arise from substituent electronic effects. Computational modeling (DFT) or X-ray crystallography can validate assignments. For example, electron-withdrawing groups (e.g., Cl) deshield aldehyde protons, shifting signals upfield . Cross-validation with IR and NMR is critical .

Q. What strategies improve the yield of this compound-based heterocycles in multi-step syntheses?

- Solvent selection : Absolute ethanol minimizes side reactions during cyclization (e.g., forming carbazole derivatives) .

- Catalysis : Triethylamine (4 mmol) accelerates Knoevenagel condensations with malononitrile, achieving 77–80% yields .

- Temperature control : Stirring at 0–5°C during work-up prevents decomposition of thermally unstable intermediates .

Q. What mechanisms underlie the biological activity of this compound derivatives in cancer models?

Bis(2-ethylhexyl) 1H-pyrrole-3,4-dicarboxylate induces mitochondrial apoptosis in triple-negative breast cancer (TNBC) cells via ROS generation. In vivo studies show reduced tumor burden in Ehrlich ascites models by 40–50% through caspase-3 activation and Bcl-2 suppression. Dose-dependent cytotoxicity (IC₅₀: 10–15 μM) correlates with oxidative stress markers .

Q. How do substituents influence the electrochemical properties of this compound derivatives for material science applications?

Electron-donating groups (e.g., methoxy) enhance π-conjugation, reducing bandgap by 0.3–0.5 eV, as shown in DFT studies. Such derivatives are candidates for organic semiconductors in bulk heterojunction solar cells, though direct applications remain underexplored .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in synthesizing this compound derivatives?

- Standardized protocols : Document reaction times (e.g., 23 hours for sulfanyl group introduction) and purification methods (e.g., recrystallization from ethanol) .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and elemental analysis data to resolve contradictions .

Q. How can researchers address discrepancies in reported melting points for halogenated derivatives?

Variations (e.g., 48–50°C for 2,5-diazido-4-methylphenyl vs. 93°C for 4-chlorophenyl derivatives) arise from crystallinity differences. Differential Scanning Calorimetry (DSC) and controlled recrystallization solvents (e.g., ethanol vs. acetone) can standardize measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.